4-(Bromomethyl)pyridin-3-amine
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Overview
Description
4-(Bromomethyl)pyridin-3-amine is a substituted pyridine compound with the molecular formula C6H7BrN2. It is a versatile intermediate used in various chemical syntheses and has applications in medicinal chemistry, material science, and organic synthesis. The compound is characterized by the presence of a bromomethyl group attached to the pyridine ring, which imparts unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Bromomethyl)pyridin-3-amine can be synthesized through several methods. One common approach involves the bromination of 3-aminopyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the scalability and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(Bromomethyl)pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different functionalized pyridine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts, arylboronic acids, and bases such as potassium carbonate are employed.
Major Products Formed:
Substituted Pyridines: Various substituted pyridines are formed depending on the nucleophile used in substitution reactions.
Biaryl Compounds: Biaryl compounds are obtained through Suzuki-Miyaura coupling.
Scientific Research Applications
4-(Bromomethyl)pyridin-3-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates for various diseases.
Material Science: The compound is utilized in the development of advanced materials, such as polymers and liquid crystals.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biological Studies: Researchers use it to study the biological activity of pyridine derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)pyridin-3-amine involves its reactivity towards nucleophiles and its ability to form covalent bonds with various substrates. The bromomethyl group acts as an electrophilic center, facilitating nucleophilic attack and subsequent formation of new chemical bonds. This reactivity is exploited in various synthetic transformations and biological studies .
Comparison with Similar Compounds
4-(Chloromethyl)pyridine: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
3-(Bromomethyl)pyridine: The bromomethyl group is attached to a different position on the pyridine ring, resulting in distinct chemical properties.
4-(Iodomethyl)pyridine: Contains an iodine atom, which can influence the compound’s reactivity and suitability for specific reactions.
Uniqueness: 4-(Bromomethyl)pyridin-3-amine is unique due to its specific substitution pattern and the presence of both an amine and a bromomethyl group. This combination allows for diverse chemical reactivity and makes it a valuable intermediate in various synthetic applications .
Properties
Molecular Formula |
C6H7BrN2 |
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Molecular Weight |
187.04 g/mol |
IUPAC Name |
4-(bromomethyl)pyridin-3-amine |
InChI |
InChI=1S/C6H7BrN2/c7-3-5-1-2-9-4-6(5)8/h1-2,4H,3,8H2 |
InChI Key |
KHBAOZABFTXOGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1CBr)N |
Origin of Product |
United States |
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